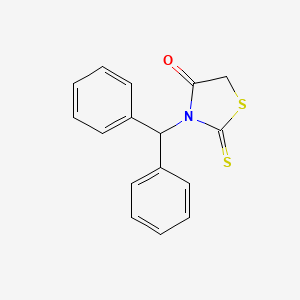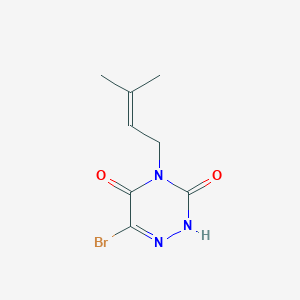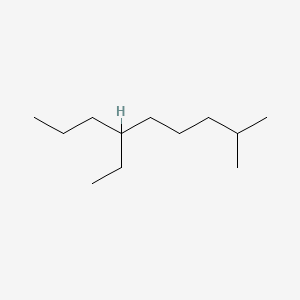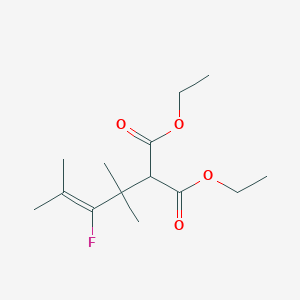
Diethyl (3-fluoro-2,4-dimethylpent-3-en-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-fluoro-2,4-dimethylpent-3-en-2-yl)propanedioate is an organic compound with a complex structure that includes a fluorine atom, multiple methyl groups, and a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-fluoro-2,4-dimethylpent-3-en-2-yl)propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with a suitable alkyl halide, followed by fluorination and subsequent esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-fluoro-2,4-dimethylpent-3-en-2-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Diethyl (3-fluoro-2,4-dimethylpent-3-en-2-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl (3-fluoro-2,4-dimethylpent-3-en-2-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and ester groups play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3-chloro-2,4-dimethylpent-3-en-2-yl)propanedioate
- Diethyl (3-bromo-2,4-dimethylpent-3-en-2-yl)propanedioate
- Diethyl (3-iodo-2,4-dimethylpent-3-en-2-yl)propanedioate
Uniqueness
Diethyl (3-fluoro-2,4-dimethylpent-3-en-2-yl)propanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom also enhances the compound’s ability to participate in hydrogen bonding and other molecular interactions, making it valuable in various applications.
Properties
CAS No. |
62360-01-4 |
|---|---|
Molecular Formula |
C14H23FO4 |
Molecular Weight |
274.33 g/mol |
IUPAC Name |
diethyl 2-(3-fluoro-2,4-dimethylpent-3-en-2-yl)propanedioate |
InChI |
InChI=1S/C14H23FO4/c1-7-18-12(16)10(13(17)19-8-2)14(5,6)11(15)9(3)4/h10H,7-8H2,1-6H3 |
InChI Key |
BGZSYPNGJALDDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C(=C(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B14536084.png)
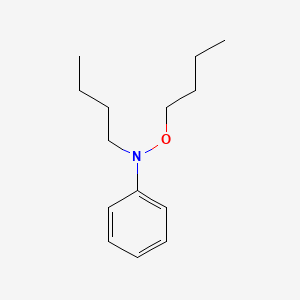
![4-[Cyclohexyl(isocyano)methyl]pyridine](/img/structure/B14536097.png)
![9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane](/img/structure/B14536100.png)
![2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14536105.png)
![Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl-](/img/structure/B14536113.png)
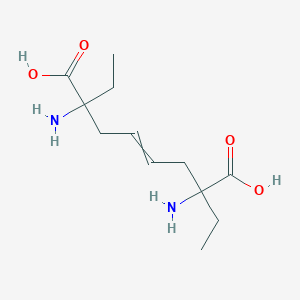
![Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate](/img/structure/B14536123.png)
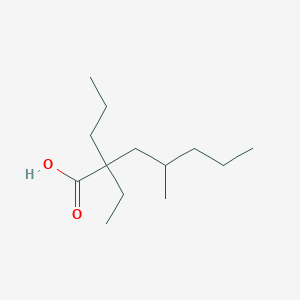
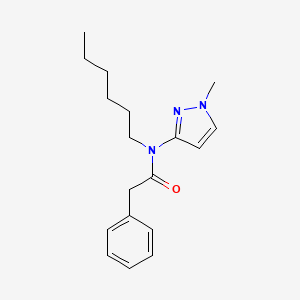
![[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14536145.png)
